1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, a phenylpyrrolidinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpyrrolidinyl intermediate: This step involves the reaction of phenylacetonitrile with a suitable amine to form the phenylpyrrolidinyl intermediate.
Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethyl group.
Formation of the urea linkage: Finally, the compound is treated with an isocyanate to form the urea linkage, resulting in the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)carbamate: This compound has a similar structure but with a carbamate linkage instead of a urea linkage.
1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)thiourea: This compound features a thiourea linkage, which imparts different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-11-9-16-15(19)17-12-14-8-5-10-18(14)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSKNDPZNRRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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